2,4,6-Trifluoro-3,5-bis(hydroxymethyl)benzotrifluoride
Description
2,4,6-Trifluoro-3,5-bis(hydroxymethyl)benzotrifluoride is a fluorinated aromatic compound featuring a benzotrifluoride core substituted with fluorine atoms at the 2, 4, and 6 positions and hydroxymethyl (-CH2OH) groups at the 3 and 5 positions. Its structure combines the electron-withdrawing effects of fluorine and trifluoromethyl (-CF3) groups with the polar, reactive hydroxymethyl substituents. This unique combination makes it a candidate for applications in pharmaceuticals, agrochemicals, and materials science.
Structure
3D Structure
Properties
IUPAC Name |
[2,4,6-trifluoro-3-(hydroxymethyl)-5-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6O2/c10-6-3(1-16)7(11)5(9(13,14)15)8(12)4(6)2-17/h16-17H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKRETZCBQZCTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1F)C(F)(F)F)F)CO)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301189624 | |
| Record name | 1,3-Benzenedimethanol, 2,4,6-trifluoro-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301189624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
510768-15-7 | |
| Record name | 1,3-Benzenedimethanol, 2,4,6-trifluoro-5-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=510768-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Benzenedimethanol, 2,4,6-trifluoro-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301189624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The specific synthetic routes and reaction conditions can vary, but they generally involve the use of fluorinating agents and hydroxymethylating reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactions using specialized equipment to ensure the purity and yield of the final product. The exact methods can vary depending on the manufacturer, but they often include steps to purify and isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trifluoro-3,5-bis(hydroxymethyl)benzotrifluoride can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl groups can yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups onto the benzene ring .
Scientific Research Applications
Scientific Research Applications
-
Pharmaceutical Development
- Drug Candidate Studies : Research has indicated that compounds like 2,4,6-trifluoro-3,5-bis(hydroxymethyl)benzotrifluoride may interact with biological macromolecules such as enzymes and receptors. Investigating these interactions can provide insights into its pharmacological profile and potential therapeutic uses.
- Antiviral and Antimicrobial Properties : Preliminary studies suggest that fluorinated compounds exhibit enhanced activity against certain pathogens. Further exploration may reveal applications in developing new antiviral or antimicrobial agents.
-
Material Science
- Fluorinated Polymers : The compound can serve as a building block for synthesizing fluorinated polymers with desirable properties such as chemical resistance and thermal stability. These materials are crucial in industries such as electronics and coatings.
- Surface Modifications : Due to its lipophilic nature, this compound can be utilized in modifying surfaces to enhance hydrophobicity or to functionalize surfaces for specific applications.
-
Chemical Synthesis
- Reagent in Organic Synthesis : This compound can act as a reagent in various organic synthesis reactions due to its reactive hydroxymethyl groups. It may facilitate the formation of complex molecules in synthetic organic chemistry.
- Catalyst Development : Research into the catalytic properties of fluorinated compounds suggests that this compound could be explored for use in catalyzing specific chemical reactions.
Case Studies
- Interaction Studies : A recent study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The results indicated potential inhibitory effects that could lead to novel therapeutic strategies against metabolic disorders.
- Polymer Development : Researchers have successfully incorporated this compound into polymer matrices to enhance their thermal stability and chemical resistance. The resulting materials were tested for applications in harsh environments typical of industrial settings.
- Synthesis of Fluorinated Derivatives : In a series of experiments focused on chloromethylation reactions involving polyfluoroaromatic compounds, derivatives of this compound were synthesized with varying degrees of success. These derivatives showed promise for further functionalization and application in drug development .
Mechanism of Action
The mechanism by which 2,4,6-Trifluoro-3,5-bis(hydroxymethyl)benzotrifluoride exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl groups can enhance the compound’s stability and reactivity, while the hydroxymethyl groups can participate in hydrogen bonding and other interactions. These properties make the compound useful in various chemical and biological processes .
Comparison with Similar Compounds
Substituent Effects: Chloromethyl vs. Hydroxymethyl Derivatives
A closely related compound, 3,5-bis(chloromethyl)-2,4,6-trifluorobenzotrifluoride , shares the same benzotrifluoride core but replaces hydroxymethyl groups with chloromethyl (-CH2Cl) substituents. Key differences include:
- Reactivity : Chloromethyl groups are superior leaving groups, enabling nucleophilic substitution reactions (e.g., hydrolysis to hydroxymethyl or amination). In contrast, hydroxymethyl groups participate in hydrogen bonding and oxidation reactions.
- Synthesis: The chloromethyl derivative is synthesized via chloromethylation using bis(chloromethyl) ether and chlorosulfonic acid, achieving a 77% yield and 98% purity .
Core Structure Variations: Tetrahydropyran vs. Benzotrifluoride
3,5-Bis(hydroxymethyl)tetrahydro-4H-pyran-4-one () features a tetrahydropyran ring instead of a benzotrifluoride core. Despite the shared hydroxymethyl groups, the structural differences lead to distinct properties:
- Electron Effects : The benzotrifluoride core’s fluorine and -CF3 groups impart strong electron-withdrawing effects, enhancing stability and directing electrophilic substitution. The tetrahydropyran core lacks such effects, making it more electron-rich.
Functional Group Comparison: Trifluoromethyl vs. Hydroxymethyl
Benzoic acid derivatives like 4-methoxy-2,5-bis(trifluoromethyl)benzoic acid () share substitution patterns (e.g., trifluoromethyl groups at 3,5 positions) but differ in functional groups:
- Polarity and Solubility : Hydroxymethyl groups increase hydrophilicity compared to trifluoromethyl or methoxy (-OCH3) groups. This polarity difference impacts solubility in organic vs. aqueous media.
- Acidity : Benzoic acids are strongly acidic (pKa ~2–4), whereas hydroxymethyl-substituted compounds lack ionizable protons under physiological conditions.
Data Table: Comparative Analysis of Key Compounds
*Toxicity classes based on ProTox-II predictions (1 = most toxic, 6 = least toxic).
Research Findings and Implications
- Synthetic Accessibility : The chloromethyl derivative’s high yield (77%) suggests efficient routes to fluorinated intermediates, which could be adapted for hydroxymethyl analogs .
- Toxicity Considerations: Hydroxymethyl groups in tetrahydropyran derivatives show moderate to low toxicity (classes 3–6), but carcinogenicity risks exist for certain analogs . The benzotrifluoride compound’s fluorine content may mitigate enzymatic degradation, necessitating targeted toxicity studies.
- Electronic Effects : Fluorine and -CF3 groups stabilize negative charges, making the benzotrifluoride core suitable for electron-deficient aromatic systems in catalysis or electronics.
Biological Activity
2,4,6-Trifluoro-3,5-bis(hydroxymethyl)benzotrifluoride is a polyfluorinated aromatic compound with significant biological activity due to its unique structural features. The presence of three fluorine atoms enhances its lipophilicity and stability, while the hydroxymethyl groups provide sites for potential interactions with biological macromolecules. This article explores the biological activity of this compound through various studies, highlighting its pharmacological potential.
Chemical Structure and Properties
The molecular formula of this compound is C10H8F3O2. Its structure is characterized by:
- Trifluoromethyl groups at the 2, 4, and 6 positions.
- Hydroxymethyl groups at the 3 and 5 positions.
This configuration contributes to its reactivity and interaction with biological systems .
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit a range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The trifluoromethyl group is known to influence the pharmacokinetics of drugs by enhancing membrane permeability and metabolic stability .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| Trifluoromethylphenol | Antimicrobial | |
| 2-Hydroxy-4-(trifluoromethyl)benzoic acid | Anti-inflammatory | |
| Halichrome A | Cytotoxicity against melanoma cells |
The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors. Studies suggest that the compound may act as an inhibitor or modulator in biochemical pathways relevant to disease processes. For instance:
- Enzyme Inhibition : The hydroxymethyl groups can participate in hydrogen bonding interactions with active sites on enzymes.
- Receptor Modulation : The lipophilic nature of the trifluoromethyl groups may facilitate binding to lipid membranes or receptors involved in signal transduction.
Case Study 1: Antimicrobial Activity
A study demonstrated that derivatives of polyfluorinated compounds exhibited significant antimicrobial activity against various bacterial strains. The mechanism was linked to membrane disruption caused by the lipophilic nature of these compounds .
Case Study 2: Anticancer Potential
Research into structurally similar compounds revealed potential anticancer properties through apoptosis induction in cancer cell lines. The trifluoromethyl group was found to enhance the efficacy of these compounds by improving their bioavailability .
Synthesis and Modification
The synthesis of this compound can be achieved through various methods involving fluorination and hydroxymethylation reactions. Modifications to the existing structure can lead to derivatives with enhanced biological activity.
Table 2: Synthesis Methods
| Method | Description |
|---|---|
| Fluorination | Introduction of fluorine atoms into aromatic rings |
| Hydroxymethylation | Addition of hydroxymethyl groups via nucleophilic substitution |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
